Dexylosylbenanomicin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

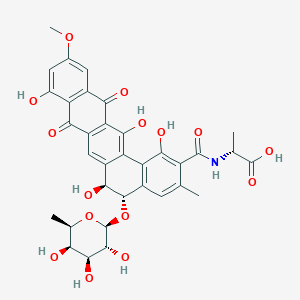

Dexylosylbenanomicin A is a natural product that belongs to the class of benanomicin antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 2017. Dexylosylbenanomicin A has shown promising results in the treatment of bacterial infections, especially those caused by drug-resistant pathogens.

Applications De Recherche Scientifique

Structural Analysis and Derivation

- Dexylosylbenanomicins A and B are derived chemically from benanomicins A and B, respectively. These compounds, along with others like 2'-demethylbenanomicin A and 7-methoxybenanomicinone, were isolated from the culture filtrate of Actinomadura sp. MH193-16F4. Their structures were elucidated through spectral analyses (Kondo, Gomi, Uotani, Inouye, & Takeuchi, 1991).

Potential in Nanotechnology and Drug Delivery Systems

- Dexylosylbenanomicin A, by virtue of its chemical structure, may have potential applications in the field of nanotechnology and drug delivery systems. Research on similar substances like dextran and its derivatives has shown the possibility of precise control over their chemical sequence and modification of various properties like hydrophilicity and temperature sensitivity. Such modifications can significantly expand the application of these substances in drug delivery systems (Huang & Huang, 2018).

Use in Biomedical Applications and Biopolymers

- The structural features of dexylosylbenanomicin A might make it a candidate for exploration in biomedical applications, particularly in the development of biopolymers for medical use. The research on microbial exopolysaccharides, for instance, demonstrates their extensive medical applications, ranging from plasma expanders to pharmaceutical excipients. Biopolymers derived from such compounds are being increasingly utilized for controlled drug delivery, vaccine adjuvants, and diagnostic imaging systems (Moscovici, 2015).

Implications in Software Design for Scientific Research

- While not directly related to dexylosylbenanomicin A, advancements in software design for empowering scientists can indirectly facilitate research into such compounds. Tools like the Taverna Workbench and myExperiment social website, which support the sharing and automation of scientific workflows, could be pivotal in accelerating research on dexylosylbenanomicin A and similar compounds (De Roure & Goble, 2009).

Propriétés

Numéro CAS |

133806-62-9 |

|---|---|

Nom du produit |

Dexylosylbenanomicin A |

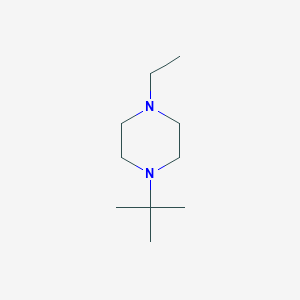

Formule moléculaire |

C34H33NO15 |

Poids moléculaire |

695.6 g/mol |

Nom IUPAC |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1 |

Clé InChI |

PRUXMUKWYBVNMB-JAULALIESA-N |

SMILES isomérique |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

Autres numéros CAS |

133806-62-9 |

Synonymes |

desxylosyl-benanomicin A dexylosylbenanomicin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)